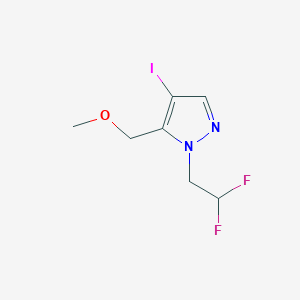![molecular formula C14H24O4 B2866690 Ethyl 8-isopropyl-1,4-dioxaspiro[4.5]decane-8-carboxylate CAS No. 2247849-78-9](/img/structure/B2866690.png)
Ethyl 8-isopropyl-1,4-dioxaspiro[4.5]decane-8-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate” is a chemical compound with the molecular formula C11H18O4 . It has an average mass of 214.258 Da and a monoisotopic mass of 214.120514 Da .
Molecular Structure Analysis
The molecular structure of “Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate” consists of 11 carbon atoms, 18 hydrogen atoms, and 4 oxygen atoms .Applications De Recherche Scientifique
Supramolecular Arrangements and Crystal Structures
Research on derivatives similar to Ethyl 8-isopropyl-1,4-dioxaspiro[4.5]decane-8-carboxylate has shown their significance in understanding supramolecular arrangements. For instance, the study of various cyclohexane-5-spirohydantoin derivatives, including ethyl-2,4dioxo-1,3-diazaspiro[4.5]decane-8-carboxylate, has provided insights into how the molecular structure influences crystal formations. These findings are crucial for designing materials with specific crystallographic properties, highlighting the role of substituents on the cyclohexane ring in supramolecular arrangements and the formation of distinct structures based on hydantoin ring interactions (Graus et al., 2010).
Synthesis and Optical Applications
Another area of application is the synthesis of enantiomerically pure spiroacetals, which are critical for the development of optical devices. A method for synthesizing enantiomerically pure 2,8-dialkyl-1,7-dioxaspiro[5.5]undecanes and 2,7-dialkyl-1,6-dioxaspiro[4.5]decanes has been described, which is essential for producing components like (2S,5R,7S) and (2R,5R,7S)-2-n-butyl-7-methyl-1,6-dioxaspiro[4.5]-decanes. These compounds are vital for creating insect pheromones and have potential applications in agriculture and pest control (Schwartz et al., 2005).
Nonlinear Optical Material Development
The compound 8-(4'-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane has been identified as a new material for nonlinear optical devices. Research into its purification, crystal growth, and characterization has shown its potential for applications in frequency doublers for laser diodes in the blue region. This demonstrates the compound's significance in advancing optical technology and developing new devices (Kagawa et al., 1994).
Pheromone Synthesis and Bee Communication
This compound and its derivatives have been used in the synthesis of bee pheromones, which play a crucial role in communication within bee species. The synthesis of all four energetically possible stereoisomers of 7-ethyl-2-methyl-1,6-dioxaspiro[4.5]decane demonstrates the compound's versatility in studying and replicating bee communication mechanisms. This research has implications for understanding bee behavior and developing methods for bee conservation (Mori & Ikunaka, 1984).
Propriétés
IUPAC Name |
ethyl 8-propan-2-yl-1,4-dioxaspiro[4.5]decane-8-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O4/c1-4-16-12(15)13(11(2)3)5-7-14(8-6-13)17-9-10-18-14/h11H,4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEXWTWOGIHMRJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCC2(CC1)OCCO2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-methoxy-2-methylphenyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2866609.png)
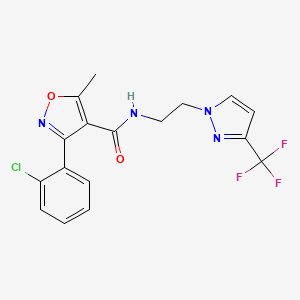
![[(1R)-1-[(1R,2R,10R,11S,12S)-5-[(1R,2R,10R,11S,12S)-11-[(1R)-1-acetyloxyethyl]-2,4,12-trihydroxy-12-methyl-9,14-dioxo-15-oxatetracyclo[8.4.1.01,10.03,8]pentadeca-3(8),4,6-trien-5-yl]-2,4,12-trihydroxy-12-methyl-9,14-dioxo-15-oxatetracyclo[8.4.1.01,10.03,8]pentadeca-3(8),4,6-trien-11-yl]ethyl] acetate](/img/structure/B2866611.png)
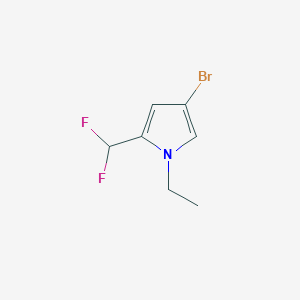
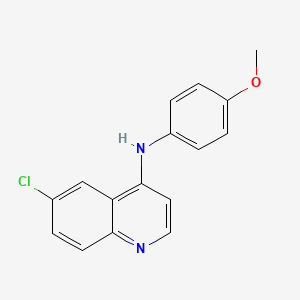

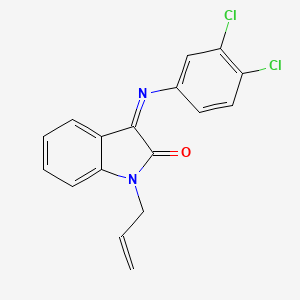
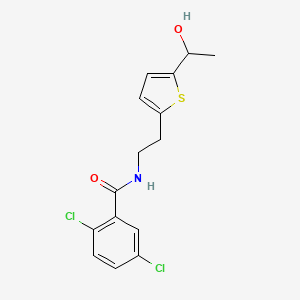
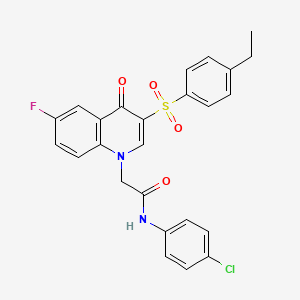
![2-{[(3,5-dimethylisoxazol-4-yl)methyl]thio}-8-methoxy-5-methyl-3-propyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/no-structure.png)
![propyl 4-({8-[(dimethylamino)methyl]-7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2866625.png)


